molecular formula C10H12N2O3 B1621609 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid CAS No. 37534-65-9

2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid

Cat. No. B1621609
CAS RN: 37534-65-9
M. Wt: 208.21 g/mol
InChI Key: IPWQOZCSQLTKOI-UHFFFAOYSA-N
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Description

“2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol. It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

While specific synthesis methods for “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” were not found, it’s worth noting that the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” consists of an aminocarbonyl group (CONH2), an amino group (NH2), a phenyl group (C6H5), and a propanoic acid group (CH2CH2COOH) .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” were not found, it’s worth noting that amino acids, which this compound is structurally similar to, are colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties. Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

Cross-Coupling Reactions

The utility of 3-phenylpropanoic acid derivatives in cross-coupling reactions to modify meta-C–H bonds has been demonstrated. These reactions, facilitated by a U-shaped template and mono-protected amino acid ligand, showcase the compound's role in developing arylation and methylation methodologies, crucial for complex molecule synthesis (L. Wan et al., 2013).

Enantioselective Synthesis

Research has outlined methods for the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives. These derivatives, serving as β-analogues of aromatic amino acids, are synthesized through routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, showing the potential for creating bioactive molecules with specific chirality (E. Arvanitis et al., 1998).

Computational Peptidology

The computational study of antifungal tripeptides incorporating 2-amino-3-phenylpropanoic acid derivatives reveals insights into their molecular properties and structures. This approach, using conceptual density functional theory, aids in the drug design process by predicting reactivity descriptors and bioactivity scores, highlighting the compound's role in developing new therapeutics (N. Flores-Holguín et al., 2019).

Biosynthesis and Metabolic Fate

The study of phenylalanine, a closely related compound, in conifers offers insights into the metabolic pathways involving phenylpropanoic acid derivatives. This research underscores the importance of these compounds in the biosynthesis of phenylpropanoids, which are crucial for plant growth, development, and stress response, providing a link to broader ecological and evolutionary contexts (M. Pascual et al., 2016).

Ecological Synthetic Methods

The ecological synthesis of dipeptides using unprotected α-amino acids, including 3-phenylpropanoic acid derivatives, showcases green chemistry approaches. This method yields amides without racemization, highlighting the compound's role in environmentally friendly synthesis practices (Tetsuya Ezawa et al., 2017).

Future Directions

While specific future directions for “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” were not found, it’s worth noting that compounds with similar structures have been studied for their potential anti-inflammatory properties . This suggests that “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” and similar compounds could be further investigated for potential therapeutic applications.

properties

IUPAC Name

2-(carbamoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(15)12-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWQOZCSQLTKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388199
Record name N-Carbamoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid

CAS RN

37534-65-9
Record name N-Carbamoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(carbamoylamino)-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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